2-Bromo-5-fluoro-4-methylaniline
Overview
Description
2-Bromo-5-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7BrFN. It is derived from 2-methylaniline with bromine and fluorine substituents at the 2- and 5-positions, respectively. This compound is used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-fluoro-4-methylaniline is sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . SIRT6 plays a crucial role in DNA repair, telomere maintenance, and glucose metabolism .
Mode of Action
this compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This interaction enhances the ability of SIRT6 to remove acetyl groups from histones, proteins that help package DNA in the nucleus .
Biochemical Pathways
The activation of SIRT6 by this compound leads to a decrease in histone levels in human hepatocellular carcinoma cells . This change can affect the structure of chromatin, the material that makes up chromosomes, and influence gene expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to alterations in histone acetylation . These changes can potentially influence cell growth and proliferation, particularly in the context of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-4-methylaniline can be synthesized through a multi-step process involving the following steps:
Nitration: 2-Methylaniline is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Bromination: Bromine is introduced at the 2-position.
Fluorination: Fluorine is introduced at the 5-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration, reduction, bromination, and fluorination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by other nucleophiles.
Cross-Coupling Reactions: The bromine substituent can participate in Suzuki-Miyaura and other cross-coupling reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds are common products.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylaniline is used in various scientific research applications, including:
Drug Discovery: As a building block for synthesizing pharmaceutical compounds.
Medicinal Chemistry: For developing new therapeutic agents.
Biochemistry: In the study of enzyme inhibitors and activators.
Material Science: As a precursor for functional materials in electronics and photonics
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylaniline
- 2-Fluoro-4-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Bromo-3-fluoroaniline
Uniqueness
2-Bromo-5-fluoro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine substituents allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSUEJWJGKIOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378420 | |
Record name | 2-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-78-9 | |
Record name | 2-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202865-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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